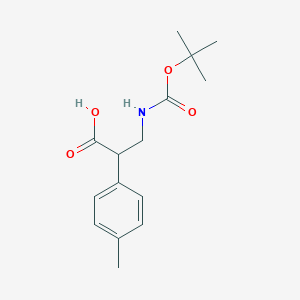

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid

Overview

Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. The synthesis of a compound is often detailed in the methods section of scientific papers .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .Scientific Research Applications

Analytical Methods in Antioxidant Activity

Analytical methods for determining antioxidant activity have critical applications in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are based on chemical reactions assessing kinetics or equilibrium states through spectrophotometry. These methods have been successfully applied in analyzing the antioxidant capacity of complex samples, contributing to the understanding of chemical interactions and properties that could be relevant to compounds like "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" (Munteanu & Apetrei, 2021).

Microbial Metabolites and Health

Research on microbial metabolites, such as butyric acid, flagellin, and propionic acid, highlights their physiological presence in healthy humans and their involvement in various pathologies. The dual role of these metabolites as both beneficial and harmful underlines the complexity of biochemical interactions, which could be pertinent when studying the physiological and pathological implications of "this compound" in biological systems (Fröhlich et al., 2015).

Volatile Fatty Acids Production

The microbial production of volatile fatty acids (VFAs) like acetic and propionic acid involves pathways that could be of interest when considering the synthesis and application of complex organic acids in industrial and pharmacological contexts. Understanding these biosynthesis routes and employing metabolic engineering could provide insights into the production and application of compounds such as "this compound" (Bhatia & Yang, 2017).

Chemical Recycling of PET

The chemical recycling of poly(ethylene terephthalate) (PET) involves breaking down PET to recover pure monomers like terephthalic acid, which can then be repolymerized. This process, involving hydrolysis and glycolysis, could relate to the chemical transformations and applications of "this compound" in material science and recycling technologies (Karayannidis & Achilias, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid involves the protection of the amine group, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The p-tolyl group is then introduced through a Grignard reaction, followed by the introduction of the carboxylic acid group through a hydrolysis reaction. Finally, the Boc protecting group is removed to yield the desired product.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "p-tolylmagnesium bromide", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "1. L-alanine is reacted with tert-butyl chloroformate in the presence of a base to form the Boc-protected amino acid.", "2. p-tolylmagnesium bromide is prepared by reacting p-tolyl chloride with magnesium metal in diethyl ether.", "3. The Boc-protected amino acid is reacted with p-tolylmagnesium bromide to form the p-tolyl-substituted amino acid.", "4. Carbon dioxide is bubbled through the reaction mixture to form the corresponding carboxylic acid.", "5. The reaction mixture is acidified with hydrochloric acid to protonate the carboxylic acid group.", "6. The resulting mixture is extracted with diethyl ether to remove impurities.", "7. The carboxylic acid is then hydrolyzed with sodium hydroxide to yield the desired product.", "8. The Boc protecting group is removed using methanol and water to yield (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid." ] } | |

CAS No. |

1280787-13-4 |

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

(2R)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

BJCOXGANXKQLQC-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CNC(=O)OC(C)(C)C)C(=O)O |

SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

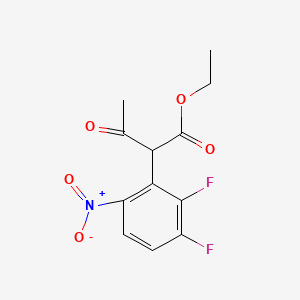

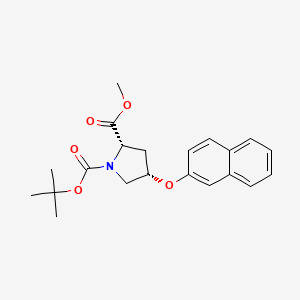

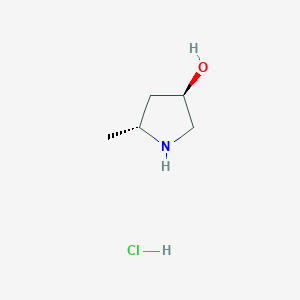

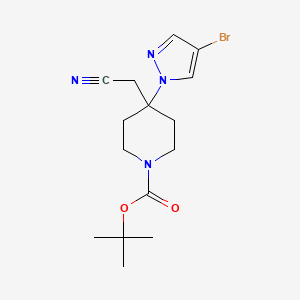

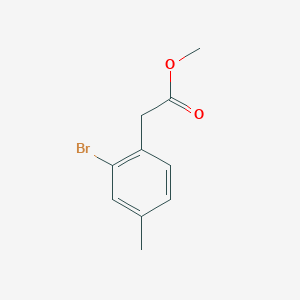

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)

![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)